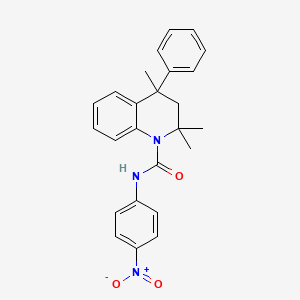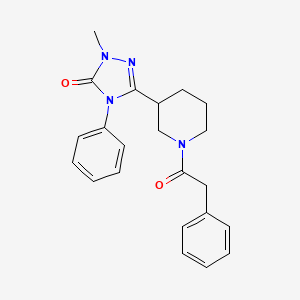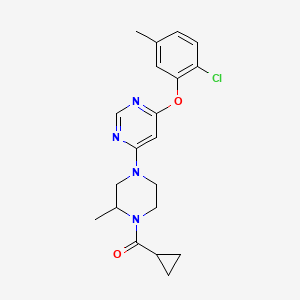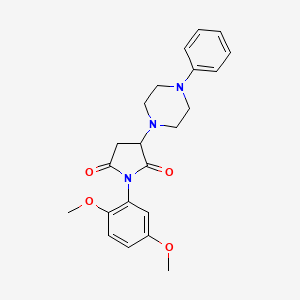![molecular formula C28H28F2N4O B14962352 2-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B14962352.png)
2-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl and a pyrazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues of the second fragment . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential neuroprotective effects and interactions with cholinesterase enzymes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE involves its interaction with molecular targets such as cholinesterase enzymes. Molecular modeling studies suggest that this compound selectively inhibits acetylcholinesterase, which may contribute to its neuroprotective effects . The pathways involved include the inhibition of enzyme activity, leading to increased levels of neurotransmitters in the synaptic cleft.
Comparison with Similar Compounds
Similar Compounds
1-Bis(4-fluorophenyl)methyl piperazine: Shares the piperazine ring and bis(4-fluorophenyl)methyl substitution.
Pyrazoline derivatives: Similar in structure due to the presence of the pyrazoline moiety.
Indole derivatives: Often studied for their biological activities and potential therapeutic effects.
Uniqueness
2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE is unique due to its combination of a piperazine ring with bis(4-fluorophenyl)methyl and a pyrazoline moiety
Properties
Molecular Formula |
C28H28F2N4O |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone |
InChI |
InChI=1S/C28H28F2N4O/c29-24-10-6-22(7-11-24)28(23-8-12-25(30)13-9-23)33-18-16-32(17-19-33)20-27(35)34-26(14-15-31-34)21-4-2-1-3-5-21/h1-13,15,26,28H,14,16-20H2 |
InChI Key |
FSAGXORCKZIPSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)N2C(CC=N2)C3=CC=CC=C3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide](/img/structure/B14962279.png)
![2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14962281.png)

![2-(2-chlorophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B14962295.png)

![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14962319.png)


![5-(4-fluorophenyl)-4-(methoxymethyl)-2,3,7,11,12-pentazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one](/img/structure/B14962332.png)

![2-Methoxyethyl 2-(benzylsulfanyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14962340.png)
![4-(4-methoxyanilino)-7,7-dimethyl-2-[4-(2-pyrimidinyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B14962358.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B14962365.png)
